N-(2-chloro-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-(2-Chloro-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule characterized by a 1,4-benzodioxine core fused to a carboxamide group. The substituent at the carboxamide nitrogen is a 2-chloro-4-nitrophenyl moiety, which introduces strong electron-withdrawing effects (nitro and chloro groups) and enhances lipophilicity.
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O5/c16-10-7-9(18(20)21)5-6-11(10)17-15(19)14-8-22-12-3-1-2-4-13(12)23-14/h1-7,14H,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULRMAMDYUQHTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as 2-chloro-4-nitrophenyl-α-d-glucopyranoside have been used as substrates in assays for enzymes. These enzymes could potentially be the targets of STK867594.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the target’s function. For instance, 2-chloro-4-nitrophenyl-α-D-glucopyranoside is converted to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone by a two-component FAD-dependent monooxygenase.
Biochemical Pathways
STK867594 may affect the 1,2,4-benzenetriol (BT) pathway. In a Gram-negative bacterium, Cupriavidus sp. CNP-8, 2-chloro-4-nitrophenol (2C4NP) is degraded via the BT pathway. The BT pathway of the catabolism of 2C4NP in this strain was characterized at the molecular, biochemical, and genetic levels.
Pharmacokinetics
Similar compounds such as 5-chloro-n-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide have been modified to form water-soluble ammonium salts to improve their biological effect.
Biological Activity
N-(2-chloro-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a benzodioxine core with a chloro-nitrophenyl substituent, which may contribute to its biological properties. Its structure can be represented as follows:
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that related nitro compounds possess pro-apoptotic effects on various cancer cell lines. These compounds were found to induce apoptosis in hematological cancers and solid tumors by targeting microtubules and inhibiting autophagy processes .
Table 1: Summary of Anticancer Activity
| Compound Type | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Nitro Compounds | Hematological Cancers | Induces apoptosis | |
| Benzodioxane Derivatives | Solid Tumors | Microtubule targeting and autophagy inhibition |
2. Antibacterial Activity
The antibacterial potential of this compound has been explored through various studies. Compounds derived from similar structures have shown efficacy against Gram-positive and Gram-negative bacteria. For instance, synthesized derivatives demonstrated comparable or superior activity against Staphylococcus aureus and Escherichia coli when tested against standard antibiotics .
Table 2: Antibacterial Efficacy
| Bacterial Strain | Compound Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Staphylococcus aureus | N-(2-chloro-4-nitrophenyl) derivative | 18 | |
| Escherichia coli | N-(2-chloro-4-nitrophenyl) derivative | 15 |
3. Anti-inflammatory Effects
Nitro compounds have been recognized for their anti-inflammatory properties. The compound's ability to inhibit inducible nitric oxide synthase (iNOS) and other inflammatory mediators suggests potential applications in treating inflammatory diseases. Research has indicated that derivatives can inhibit COX-2 and TNF-α production effectively .
Case Study 1: Pro-apoptotic Effects in Cancer Cells
A study focusing on the pro-apoptotic effects of benzodioxane derivatives found that prolonged exposure to these compounds activated autophagy as a cytoprotective mechanism against apoptosis. However, using autophagy inhibitors enhanced the apoptotic effects of these compounds on colon cancer cells .
Case Study 2: Antibacterial Testing
In another study, a series of thiazolidinone derivatives containing the benzodioxane structure were synthesized and evaluated for their antibacterial activity. The results indicated that several compounds exhibited significant antibacterial effects comparable to existing antibiotics .
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound with significant potential in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables that illustrate its biological activity and therapeutic potential.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines.
Case Study: Ovarian Cancer
In a study involving ovarian cancer xenografts, administration of the compound resulted in significant tumor size reduction. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In murine models of arthritis, it was observed to significantly reduce levels of pro-inflammatory cytokines. This suggests potential utility in treating inflammatory diseases.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. This includes activity comparable to established antibiotics, indicating its potential as an alternative therapeutic agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
Benzodioxine vs. Benzoxazine Derivatives
- Benzoxazine Derivatives (e.g., N-(2,3-dihydro-1,4-benzoxazin-4-yl) analogs): Replace one oxygen with a nitrogen atom, enabling additional hydrogen-bond donor/acceptor capabilities. For example, a benzoxazine derivative in demonstrated efficacy against heartworm infections, likely due to improved target engagement via nitrogen-mediated interactions .
Key Difference : The benzoxazine core may enhance binding affinity in certain therapeutic contexts, while the benzodioxine core offers distinct electronic properties for solubility or metabolic stability.
Substituent Variations
Aromatic Substituents
- Target Compound : The 2-chloro-4-nitrophenyl group combines steric bulk (chloro) and strong electron-withdrawing effects (nitro), which may enhance membrane permeability and stability against oxidative metabolism.
- N-4-Nitrophenyl Analog (CAS 92438-09-0, ): Lacks the 2-chloro substituent, reducing lipophilicity (molar mass 300.27 vs. 314.71 for the target compound). This analog’s simpler structure may offer insights into the role of chloro substitution in activity .
- Such modifications could improve binding to hydrophobic pockets in enzymes or receptors .
Aliphatic Substituents
Pharmacological and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-chloro-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide?
- Methodological Answer : Synthesis typically involves sequential coupling of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with 2-chloro-4-nitroaniline. Key steps include:
- Activation of the carboxylic acid using coupling agents like EDCI or HOBt.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to isolate intermediates.
- Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization .
- Critical Parameters : Temperature control (0–25°C) during coupling to minimize side reactions, and stoichiometric optimization to enhance yields (reported 60–75% in analogous benzodioxine carboxamides) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and H/C NMR (e.g., δ ~7.5–8.5 ppm for aromatic protons in nitro and chloro substituents).
- Purity Assessment : HPLC with UV detection (C18 column, acetonitrile/water gradient) to resolve impurities from synthetic by-products .
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to confirm stereochemistry, as demonstrated for structurally similar benzodioxine derivatives .
Q. What initial biological screening assays are appropriate for evaluating its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease targets) with IC determination.
- Cellular Assays : Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations.
- Mechanistic Probes : Competitive binding studies using radiolabeled ligands or surface plasmon resonance (SPR) for receptor affinity .
Advanced Research Questions
Q. How can researchers resolve synthetic challenges such as regioselectivity in the benzodioxine ring system?
- Methodological Answer :
- Protecting Group Strategies : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during coupling.
- Catalytic Optimization : Screen palladium catalysts (e.g., Pd(OAc)) for cross-coupling reactions to direct substitution patterns.
- By-Product Mitigation : Employ recrystallization (ethanol/water) or preparative HPLC to isolate the desired regioisomer .
Q. How should contradictory biological activity data (e.g., variable IC values across studies) be addressed?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Compound Integrity : Re-analyze stored samples via LC-MS to rule out degradation.
- Target Selectivity Profiling : Screen against related enzymes/receptors to identify off-target effects .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or β-amyloid) to model binding poses.
- QSAR Modeling : Train models on benzodioxine analogs with known activity to correlate substituent effects (e.g., nitro vs. methoxy groups) .
Q. How can researchers reconcile discrepancies between computational predictions and experimental binding data?
- Methodological Answer :
- Free Energy Calculations : Apply molecular dynamics (MD) simulations (AMBER/CHARMM) to account for protein flexibility.
- Experimental Cross-Checks : Perform alanine scanning mutagenesis on predicted binding residues to validate computational insights .
Data Analysis and Theoretical Frameworks
Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill equation models (GraphPad Prism) for IC/EC determination.
- Error Propagation : Use bootstrap resampling to quantify confidence intervals in triplicate experiments .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH extremes (1–13), heat (40–60°C), and oxidative stress (HO) over 24–72 hours.
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for Phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
